molecular formula C12H11ClN2O2 B12522362 (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone CAS No. 651727-59-2

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B12522362
CAS No.: 651727-59-2
M. Wt: 250.68 g/mol
InChI Key: FGKUZNCHTBWAPL-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-ethyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone include:

  • (5-Chloro-2-hydroxyphenyl)(1-methyl-1H-pyrazol-4-yl)methanone
  • (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (5-Chloro-2-hydroxyphenyl)(1-propyl-1H-pyrazol-4-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the ethyl group on the pyrazole ring and the chloro and hydroxy groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

651727-59-2

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(1-ethylpyrazol-4-yl)methanone

InChI

InChI=1S/C12H11ClN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3

InChI Key

FGKUZNCHTBWAPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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